4-(3-Iodophenoxy)pyridine

Overview

Description

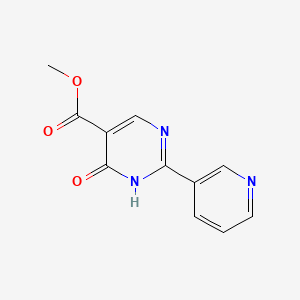

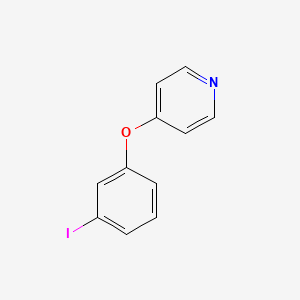

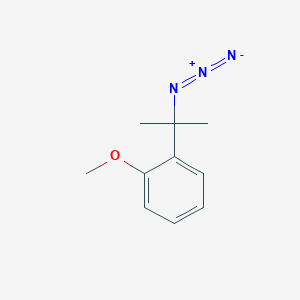

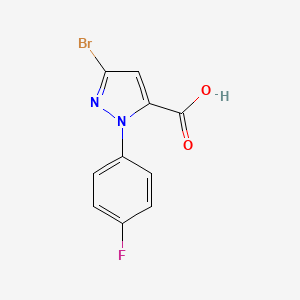

“4-(3-Iodophenoxy)pyridine” is a compound with the molecular formula C11H8INO . It contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ether, and 1 pyridine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring attached to an iodophenyl group via an ether linkage . The compound has a molecular weight of 297.1 .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 297.1 .Scientific Research Applications

1. Electronic, Optoelectronic, and Photovoltaic Applications

Pyridine-based polyphenols, including those derived from methyl substituted aminopyridine-based Schiff bases, demonstrate promising applications in electronic, optoelectronic, and photovoltaic domains. Their polyconjugated structures and low band gaps, along with high thermal stability, make them suitable for aerospace applications as well (Kaya, Yıldırım, & Avci, 2010).

2. Chemical Engineering and Catalysis

In chemical engineering, pyridine-heteropoly compounds have been utilized for the direct hydroxylation of benzene with hydrogen peroxide. These compounds, especially pyridine modified molybdovanadophosphates, show high yields and selectivity, indicating their potential in catalytic applications (Leng, Ge, Zhou, & Wang, 2008).

3. Polymer Science

In polymer science, pyridine-containing aromatic diamines and dianhydrides have been used to synthesize novel polyimides with applications in various fields. These materials exhibit high solubility, excellent thermal stability, and mechanical properties, making them suitable for advanced technological applications (Yan et al., 2011).

4. Magnetic and Optical Properties

Lanthanide clusters incorporating pyridine derivatives demonstrate dual physical properties, such as single-molecule magnetism and intense photoluminescence. This makes them relevant in fields like material science and quantum computing (Alexandropoulos et al., 2011).

5. Pharmaceutical and Drug Research

In pharmaceutical research, pyridine derivatives have been explored for their potential as inhibitors of SARS-CoV-2 RdRp. Their synthesis, physicochemical properties, and molecular docking analysis highlight their potential in drug discovery and development (Venkateshan et al., 2020).

6. Synthesis of Novel Compounds

Pyridine derivatives are key in synthesizing various novel compounds, such as 3-Arylthieno[2,3-b]pyridines, through iodine-mediated cyclization. This demonstrates their utility in organic synthesis and the development of new chemical entities (Kobayashi et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that the compound is often used in pharmaceutical testing , suggesting it may interact with various biological targets.

Biochemical Pathways

, it’s important to note that pyridine derivatives have been associated with a broad spectrum of pharmacological properties. This suggests that 4-(3-Iodophenoxy)pyridine could potentially interact with multiple biochemical pathways.

properties

IUPAC Name |

4-(3-iodophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKJELUHQCPKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523768.png)

![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)

![2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid](/img/structure/B1523783.png)